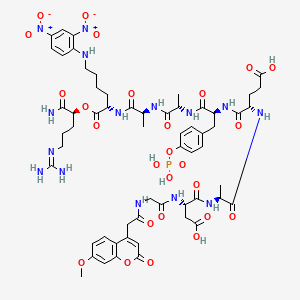

MCA-Gly-Asp-Ala-Glu-pTyr-Ala-Ala-Lys(DNP)-Arg-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C59H76N15O26P |

|---|---|

Molecular Weight |

1442.3 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]oxy-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C59H76N15O26P/c1-29(52(83)66-30(2)54(85)71-40(58(89)99-44(51(60)82)9-7-21-64-59(61)62)8-5-6-20-63-38-17-12-34(73(90)91)25-43(38)74(92)93)67-56(87)41(22-32-10-13-35(14-11-32)100-101(94,95)96)72-55(86)39(18-19-48(77)78)70-53(84)31(3)68-57(88)42(27-49(79)80)69-47(76)28-65-46(75)23-33-24-50(81)98-45-26-36(97-4)15-16-37(33)45/h10-17,24-26,29-31,39-42,44,63H,5-9,18-23,27-28H2,1-4H3,(H2,60,82)(H,65,75)(H,66,83)(H,67,87)(H,68,88)(H,69,76)(H,70,84)(H,71,85)(H,72,86)(H,77,78)(H,79,80)(H4,61,62,64)(H2,94,95,96)/t29-,30-,31-,39-,40-,41-,42-,44-/m0/s1 |

InChI Key |

AJIBAYQWIUEYCR-ZNPVLPMYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC(C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to MCA-Gly-Asp-Ala-Glu-pTyr-Ala-Ala-Lys(DNP)-Arg-NH2: A Fluorogenic Substrate for Protein Tyrosine Phosphatase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, MCA-Gly-Asp-Ala-Glu-pTyr-Ala-Ala-Lys(DNP)-Arg-NH2, a valuable tool for the characterization of protein tyrosine phosphatase (PTP) activity. This document details its mechanism of action, provides structured data on its kinetic parameters with various PTPs, outlines a detailed experimental protocol for its use with SHP2, and presents key signaling pathways involving this enzyme.

Core Concepts and Mechanism of Action

This compound is a synthetic peptide designed for the sensitive detection of PTP activity. Its functionality is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (MCA), at its N-terminus and a quenching acceptor, a 2,4-dinitrophenyl (DNP) group on a lysine residue near the C-terminus.

In its intact, phosphorylated state, the close proximity of the MCA and DNP moieties allows for efficient quenching of the MCA fluorescence. The enzymatic removal of the phosphate group from the phosphotyrosine (pTyr) residue by a PTP renders the peptide susceptible to cleavage by the protease α-chymotrypsin at the C-terminal side of the tyrosine residue. This cleavage event separates the MCA fluorophore from the DNP quencher, leading to a significant increase in fluorescence intensity. This indirect, two-step assay provides a highly sensitive method for quantifying PTP activity.[1]

The fluorescence of the liberated MCA can be measured with an excitation wavelength of 325 nm and an emission wavelength of 393 nm.

Data Presentation: Kinetic Parameters

| Protein Tyrosine Phosphatase | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| PTP1B | 140 | 0.48 | 0.0034 |

| CD45 | 290 | 12.0 | 0.041 |

| LAR | 180 | 1.1 | 0.0061 |

Data extracted from Nishikata M, Suzuki K, Yoshimura Y, et al. A phosphotyrosine-containing quenched fluorogenic peptide as a novel substrate for protein tyrosine phosphatases. Biochem J. 1999;343(Pt 2):385-391.

Experimental Protocols

This section outlines a detailed protocol for a two-step enzymatic assay to measure the activity of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) using this compound.

Materials and Reagents

-

Enzyme: Recombinant full-length human SHP2

-

Substrate: this compound

-

Activating Peptide (for full-length SHP2): A bis-phosphorylated peptide, such as one derived from the insulin receptor substrate 1 (IRS-1).

-

Protease: α-chymotrypsin

-

SHP2 Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT.

-

Chymotrypsin Stop/Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM CaCl₂.

-

Microplate: Black, 96-well, low-binding microplate.

-

Fluorometer: Capable of excitation at 325 nm and emission at 393 nm.

Experimental Procedure

Step 1: SHP2 Dephosphorylation Reaction

-

Prepare Reagents: Prepare all solutions and keep them on ice. Dilute the SHP2 enzyme and the substrate in the SHP2 Assay Buffer to the desired concentrations.

-

Enzyme Activation (for full-length SHP2): If using full-length SHP2, pre-incubate the enzyme with the activating peptide in the SHP2 Assay Buffer for 20 minutes on ice. This step is crucial to relieve the auto-inhibition of the full-length enzyme.

-

Reaction Initiation: In each well of the microplate, add the SHP2 enzyme solution. To initiate the reaction, add the substrate solution. The final reaction volume is typically 50-100 µL. Include appropriate controls, such as a no-enzyme control and a no-substrate control.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

Step 2: Chymotrypsin Cleavage and Fluorescence Measurement

-

Reaction Termination and Cleavage Initiation: To stop the phosphatase reaction and initiate the cleavage of the dephosphorylated substrate, add an equal volume of the Chymotrypsin Stop/Reaction Buffer containing α-chymotrypsin to each well. A final chymotrypsin concentration of 0.1-0.5 mg/mL is typically sufficient.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for complete cleavage of the dephosphorylated substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity in a fluorometer with excitation at 325 nm and emission at 393 nm.

Data Analysis

-

Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the samples.

-

The increase in fluorescence is directly proportional to the amount of dephosphorylated substrate, and thus to the SHP2 activity.

-

For kinetic studies, perform the assay with varying substrate concentrations and measure the initial reaction rates to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Mandatory Visualizations

Experimental Workflow

Caption: A two-step workflow for the SHP2 enzymatic assay.

SHP2 Signaling Pathway: Activation of the Ras/MAPK Cascade

SHP2 is a non-receptor protein tyrosine phosphatase that, counterintuitively, often plays a positive role in signal transduction. A well-established function of SHP2 is its involvement in the activation of the Ras/MAPK (Mitogen-Activated Protein Kinase) pathway downstream of receptor tyrosine kinases (RTKs).

Caption: SHP2 promotes Ras/MAPK signaling downstream of RTKs.[2][3][4]

Upon binding of a growth factor, the RTK becomes phosphorylated, creating docking sites for adaptor proteins like Grb2 and the phosphatase SHP2. SHP2 is recruited to the activated receptor complex and, upon its own activation, dephosphorylates specific targets. This action can enhance the recruitment and activation of the Grb2-Sos complex, which in turn promotes the exchange of GDP for GTP on Ras. GTP-bound Ras is active and initiates a downstream phosphorylation cascade through Raf, MEK, and ERK, ultimately leading to changes in gene expression that regulate cell proliferation, survival, and differentiation.[2][3][4]

References

- 1. A phosphotyrosine-containing quenched fluorogenic peptide as a novel substrate for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The molecular functions of Shp2 in the Ras/Mitogen-activated protein kinase (ERK1/2) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein tyrosine phosphatase SHP-2: a proto-oncogene product that promotes Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to FRET-Based Phosphatase Assays: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, applications, and methodologies of Förster Resonance Energy Transfer (FRET)-based assays for the study of phosphatase activity. This powerful technique offers a sensitive and quantitative approach to understanding the roles of phosphatases in cellular signaling and provides a robust platform for the discovery of novel therapeutic agents.

Core Principles of FRET-Based Phosphatase Assays

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm)[1][2][3]. The efficiency of this energy transfer is exquisitely sensitive to the distance between and the relative orientation of the two fluorophores[1][2]. This principle is harnessed in phosphatase assays by designing biosensors where the FRET signal is modulated by the enzymatic activity of a phosphatase.

The general design of a FRET-based phosphatase biosensor involves:

-

A Donor Fluorophore: A molecule that absorbs light at a specific wavelength and, in the absence of an acceptor, emits light at a longer wavelength.

-

An Acceptor Fluorophore: A molecule that can accept the energy from the excited donor fluorophore and subsequently emit light at an even longer wavelength.

-

A Phosphatase-Specific Substrate Peptide: A short amino acid sequence that is recognized and dephosphorylated by the target phosphatase.

-

A Phospho-Amino Acid Binding Domain (PAABD): A domain that specifically recognizes and binds to the phosphorylated form of the substrate peptide.

In a common intramolecular FRET biosensor design, the donor and acceptor fluorophores are genetically fused to the ends of a single polypeptide chain containing the substrate peptide and the PAABD[4][5].

When the substrate peptide is phosphorylated, the PAABD binds to it, forcing the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. Upon the action of a phosphatase, the substrate is dephosphorylated, disrupting the interaction between the substrate and the PAABD. This leads to a conformational change that increases the distance between the fluorophores, causing a decrease in FRET efficiency[5][6]. The change in the ratio of acceptor to donor emission is directly proportional to the phosphatase activity.

Quantitative Data Summary

FRET-based assays are highly amenable to quantitative analysis, providing key parameters for enzyme kinetics and inhibitor characterization.

Table 1: Kinetic Parameters of Phosphatases Determined by FRET-Based Assays

| Phosphatase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Alkaline Phosphatase | Fluorescent substrate | 11.6 ± 0.4 | 281 ± 18 | 2.42 x 107 | [1] |

| SENP1 | CyPet-(pre-SUMO1)-YPet | 0.21 ± 0.04 | 6.90 ± 0.28 | (3.2 ± 0.55) x 107 | [7] |

Table 2: IC50 Values of PTP1B Inhibitors Determined by FRET-Based Assays

| Inhibitor | IC50 (µM) | Assay Principle | Reference |

| Compound 1a | 4.46 | FRET-based virtual screening | [8] |

| Phosphoeleganin | 0.7 ± 0.1 | FRET-based assay | [9] |

| Compound 3 | 6.7 ± 3.3 | FRET-based assay | [9] |

| FOBISIN 101 | ~26.2 | TR-FRET competition assay | [10] |

| Unnamed Compound 1 | 2.8 | TR-FRET assay | [10] |

| Unnamed Compound 2 | 3.6 | TR-FRET assay | [10] |

| Unnamed Compound 3 | 14.6 | TR-FRET assay | [10] |

Table 3: Z'-Factor for High-Throughput Screening (HTS) using FRET-Based Phosphatase Assays

| Assay Target | Assay Format | Z'-Factor | Reference |

| RPTP-γ | Z'-LYTE FRET assay | 0.81 ± 0.04 | [9] |

| 14-3-3 Protein Interaction | TR-FRET | > 0.7 | [10] |

| Actin-ANT FRET | TR-FRET | 0.8 ± 0.1 | [2] |

| UBC13 | TR-FRET | > 0.7 | [11][12] |

Experimental Workflow and Protocols

A typical workflow for a FRET-based phosphatase assay involves biosensor preparation, the enzymatic reaction, and data acquisition and analysis.

Detailed Protocol: In Vitro FRET-Based Assay for PTP1B Activity

This protocol provides a generalized procedure for measuring the activity of Protein Tyrosine Phosphatase 1B (PTP1B) using a genetically encoded FRET biosensor.

Materials:

-

Purified recombinant PTP1B enzyme.

-

Purified FRET-based PTP1B biosensor (e.g., containing a pTyr substrate and a SH2 domain as the PAABD).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT.

-

PTP1B inhibitors (for IC50 determination).

-

384-well black, clear-bottom microplates.

-

Fluorescence microplate reader with FRET capabilities (e.g., excitation for CFP at ~430 nm and emission detection for CFP at ~475 nm and YFP at ~530 nm).

Procedure:

-

Prepare Reagents:

-

Dilute the purified PTP1B enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Dilute the purified FRET biosensor to the desired working concentration in Assay Buffer. The concentration should be optimized for a good signal-to-noise ratio.

-

For inhibitor studies, prepare a serial dilution of the inhibitors in DMSO and then dilute further in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Setup:

-

To each well of the 384-well plate, add 10 µL of the FRET biosensor solution.

-

For inhibitor assays, add 5 µL of the diluted inhibitor solution or vehicle (Assay Buffer with the same DMSO concentration) to the appropriate wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Initiate the Reaction:

-

Initiate the phosphatase reaction by adding 5 µL of the diluted PTP1B enzyme solution to each well.

-

For control wells (no enzyme), add 5 µL of Assay Buffer.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C or 37°C).

-

Measure the fluorescence intensity of the donor (e.g., CFP) and the acceptor (e.g., YFP) channels at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes). The excitation wavelength should be set for the donor fluorophore.

-

-

Data Analysis:

-

For each time point, calculate the FRET ratio by dividing the acceptor fluorescence intensity by the donor fluorescence intensity.

-

Plot the FRET ratio as a function of time. The initial rate of the reaction can be determined from the linear portion of the curve.

-

For inhibitor studies, plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value[4][10].

-

Application in Signaling Pathway Analysis: The ERK Pathway

FRET-based biosensors are invaluable tools for dissecting the spatiotemporal dynamics of signaling pathways in living cells. The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its activity is tightly controlled by a balance of kinases and phosphatases[6][13].

FRET biosensors for ERK activity, such as EKAR (ERK Activity Reporter), allow for the real-time visualization of ERK activation and deactivation in response to various stimuli[6][14]. These biosensors typically consist of a FRET pair flanking an ERK substrate peptide and a phospho-threonine/tyrosine binding domain. Phosphorylation by active ERK leads to a conformational change and an increase in FRET, while dephosphorylation by phosphatases such as protein phosphatase 2A (PP2A) or dual-specificity phosphatases (DUSPs) results in a decrease in FRET[6].

By expressing these biosensors in cells, researchers can monitor the dynamic interplay between ERK kinases and phosphatases in specific subcellular compartments, providing crucial insights into the regulation of this pivotal signaling pathway.

Conclusion

FRET-based phosphatase assays have emerged as an indispensable technology in both basic research and drug discovery. Their high sensitivity, quantitative nature, and adaptability to high-throughput screening formats make them ideal for elucidating the complex roles of phosphatases in cellular signaling and for identifying novel and specific inhibitors. The continued development of new FRET pairs and biosensor designs will undoubtedly further expand the capabilities and applications of this powerful technique.

References

- 1. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput screen, using time-resolved FRET, yields actin-binding compounds that modulate actin–myosin structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

- 5. Monitoring Kinase and Phosphatase Activities Through the Cell Cycle by Ratiometric FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of ERK Activity Biosensors for both Ratiometric and Lifetime FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of ERK Activity Sensor, an in vitro, FRET-based sensor of Extracellular Regulated Kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Fluorogenic PTP Substrate: MCA-Gly-Asp-Ala-Glu-pTyr-Ala-Ala-Lys(DNP)-Arg-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, function, and application of the fluorogenic peptide substrate, MCA-Gly-Asp-Ala-Glu-pTyr-Ala-Ala-Lys(DNP)-Arg-NH2. This substrate is a valuable tool for the sensitive and continuous assay of various protein tyrosine phosphatases (PTPs), playing a crucial role in drug discovery and the study of signal transduction pathways.

Core Structure and Principle of Action

The peptide, with the sequence Gly-Asp-Ala-Glu-pTyr-Ala-Ala-Lys-Arg, is modified at its N-terminus with a 7-methoxycoumarin-4-acetyl (MCA) group and contains a 2,4-dinitrophenyl (DNP) group attached to the epsilon-amino group of the lysine residue. The C-terminus is amidated (NH2).

Structure: this compound

The substrate's functionality is based on the principle of Förster Resonance Energy Transfer (FRET). In its intact form, the fluorescent MCA group (donor) is in close proximity to the DNP group (quencher), leading to the suppression of fluorescence.[1] The enzymatic removal of the phosphate group from the phosphotyrosine (pTyr) residue by a PTP makes the peptide susceptible to cleavage by a secondary enzyme, such as chymotrypsin, at the Tyr-Ala bond. This cleavage separates the MCA fluorophore from the DNP quencher, resulting in a significant increase in fluorescence intensity, which can be monitored to determine PTP activity.[1] The excitation and emission wavelengths for the liberated MCA are approximately 325 nm and 393 nm, respectively.[2]

Quantitative Data: Kinetic Parameters

The following table summarizes the kinetic constants of various protein tyrosine phosphatases for the this compound substrate, as determined by Nishikawa et al. (1999).[1]

| Protein Tyrosine Phosphatase | Source | Km (µM) | Vmax (nmol/min per mg) |

| PTP1B | Human recombinant | 13.9 | 18.9 |

| CD45 | Rat spleen | 2.9 | 1.8 |

| LAR | Human recombinant | 2.5 | 1.7 |

| SHP-1 | Mouse recombinant | 1.8 | 0.9 |

| SHP-2 | Human recombinant | 2.2 | 1.1 |

Experimental Protocols

Synthesis of this compound

The synthesis of this peptide is based on the methods described by Nishikawa et al. (1999).[1]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

(7-Methoxycoumarin-4-yl)acetic acid (MCA)

-

1-Fluoro-2,4-dinitrobenzene (for DNP labeling of Lys)

-

Standard peptide synthesis reagents (e.g., HBTU, HOBt, DIEA, piperidine, TFA)

Procedure:

-

Peptide Assembly: The peptide is synthesized on Rink Amide MBHA resin using a standard Fmoc-based solid-phase peptide synthesis protocol.

-

DNP Labeling: The epsilon-amino group of Lysine is selectively deprotected and reacted with 1-fluoro-2,4-dinitrobenzene to introduce the DNP group.

-

MCA Coupling: Following the assembly of the peptide chain, the N-terminal Fmoc group is removed, and the free amino group is coupled with (7-methoxycoumarin-4-yl)acetic acid.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a standard TFA-based cleavage cocktail.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

PTP Activity Assay

This protocol is adapted from Nishikawa et al. (1999) and provides a method for the continuous assay of PTP activity.[1]

Materials:

-

This compound substrate stock solution (e.g., 1 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris/HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT)

-

Purified PTP enzyme

-

Chymotrypsin solution (e.g., 1 mg/ml in assay buffer)

-

96-well black microplate

-

Fluorometer capable of excitation at ~325 nm and emission at ~393 nm

Procedure:

-

Reaction Setup: In a 96-well black microplate, prepare the reaction mixture containing the assay buffer, the fluorogenic substrate at the desired final concentration (e.g., 10 µM), and the purified PTP enzyme.

-

Initiation of Dephosphorylation: Initiate the reaction by adding the PTP enzyme to the wells.

-

Incubation: Incubate the plate at the optimal temperature for the PTP being assayed (e.g., 37 °C) for a specific period.

-

Secondary Cleavage: After the initial incubation, add chymotrypsin to each well to a final concentration of, for example, 50 µg/ml.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The PTP activity can be calculated based on a standard curve generated with known concentrations of free MCA.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving PTPs that can be studied using this fluorogenic substrate, as well as a typical experimental workflow.

References

The Chemistry and Application of MCA-PTP Fluorogenic Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of (7-Methoxycoumarin-4-yl)acetyl-based fluorogenic substrates for Protein Tyrosine Phosphatases (PTPs). It details their application in enzymatic assays, particularly for high-throughput screening of PTP inhibitors, and provides comprehensive experimental protocols and representations of associated signaling pathways.

Introduction to MCA-PTP Substrates

Protein tyrosine phosphatases are a crucial class of enzymes that regulate a wide array of cellular processes by dephosphorylating tyrosine residues on their protein substrates. The dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.

Fluorogenic substrates containing the (7-Methoxycoumarin-4-yl)acetyl (MCA) group are powerful tools for studying PTP activity. These substrates are typically peptides that mimic the endogenous substrates of a specific PTP. The peptide sequence is flanked by the MCA fluorophore and a quencher molecule, such as a 2,4-dinitrophenyl (Dnp) group. In this intact state, the fluorescence of the MCA group is suppressed by Förster Resonance Energy Transfer (FRET) to the quencher. Upon enzymatic cleavage of the peptide by the PTP, the MCA fluorophore is separated from the quencher, leading to a measurable increase in fluorescence. This direct relationship between enzyme activity and fluorescence signal makes MCA-PTP substrates ideal for continuous, high-throughput assays.

Physical and Chemical Properties

The specific properties of an MCA-PTP substrate are determined by its peptide sequence. For the purpose of this guide, we will consider a representative substrate for Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator of insulin signaling. A commonly studied peptide sequence for PTP1B is derived from the autophosphorylation site of the epidermal growth factor receptor, which includes the DADEpYL motif. A fluorogenic version of this substrate can be conceptualized as MCA-DADE-pY-L-Lys(Dnp)-NH₂, where pY represents phosphotyrosine.

Table 1: Physical and Chemical Properties of a Representative MCA-PTP Substrate

| Property | Value | Reference |

| Full Chemical Name | (7-Methoxycoumarin-4-yl)acetyl-Asp-Ala-Asp-Glu-pTyr-Leu-Lys(2,4-dinitrophenyl)-Amide | |

| Molecular Formula | C₆₅H₇₅N₁₁O₂₄PS | |

| Molecular Weight | 1489.39 g/mol | |

| Excitation Wavelength | ~325-360 nm | [1][2] |

| Emission Wavelength | ~392-460 nm | [1][2] |

| Molar Extinction Coefficient (ε) of MCA | 14,500 M⁻¹cm⁻¹ at 325 nm | [1] |

| Fluorescence Quantum Yield (ΦF) of MCA | 0.49 | [1] |

| Solubility | Soluble in aqueous buffers and DMSO | [3] |

| Storage | Store at -20°C, protected from light |

Experimental Protocols

The following protocols provide a detailed methodology for the use of MCA-PTP substrates in enzymatic assays.

Materials

-

Purified PTP enzyme (e.g., recombinant human PTP1B)

-

MCA-PTP fluorogenic substrate

-

PTP Assay Buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20)

-

PTP inhibitors (for inhibition assays)

-

DMSO (for dissolving substrate and inhibitors)

-

Black, low-binding 96-well or 384-well microplates

-

Fluorescence microplate reader capable of excitation at ~360 nm and emission at ~460 nm

Preparation of Reagents

-

PTP Assay Buffer: Prepare the assay buffer and keep it on ice. Add DTT fresh just before use.

-

MCA-PTP Substrate Stock Solution: Dissolve the lyophilized MCA-PTP substrate in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C.

-

Enzyme Working Solution: Thaw the purified PTP enzyme on ice. Dilute the enzyme to the desired working concentration in PTP Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Inhibitor Solutions (for IC₅₀ determination): Prepare a serial dilution of the test inhibitor in DMSO at a concentration 100-fold higher than the final desired concentration. Then, create a 10-fold dilution in PTP Assay Buffer.

PTP Activity Assay

-

Prepare a master mixture of the substrate in PTP Assay Buffer. The final substrate concentration should be at or near the Kₘ value for the specific enzyme, if known, or determined empirically.

-

Add 25 µL of the substrate master mixture to each well of the microplate.

-

To the appropriate wells, add 5 µL of the inhibitor solution or inhibitor buffer (for positive and negative controls).

-

Initiate the reaction by adding 20 µL of the enzyme working solution to each well. The final reaction volume is 50 µL.

-

Incubate the plate at room temperature or 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a single time point after a fixed incubation period (for endpoint assays). Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[4][5]

Data Analysis

-

Subtract the fluorescence of the "no enzyme" blank from all experimental wells.

-

For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

For inhibitor studies, calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway: PTP1B in Insulin Signaling

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Workflow: High-Throughput Screening for PTP Inhibitors

Caption: Workflow for HTS of PTP inhibitors using an MCA-PTP substrate.

Conclusion

MCA-PTP fluorogenic substrates are invaluable tools for the study of protein tyrosine phosphatases. Their favorable physical and chemical properties, coupled with the sensitivity and convenience of fluorescence-based assays, make them particularly well-suited for high-throughput screening and inhibitor characterization. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of these substrates in academic and industrial research settings, ultimately aiding in the discovery and development of novel therapeutics targeting PTPs.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

The Role of Phosphotyrosine Peptide Substrates in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phosphotyrosine (pY) peptide substrates are indispensable tools in the study of signal transduction, enabling researchers to dissect complex cellular processes with precision. These synthetic peptides, bearing a phosphorylated tyrosine residue, mimic the transient signaling motifs generated by protein tyrosine kinases (PTKs). Their application has revolutionized our understanding of kinase-mediated signaling, the function of pY-binding domains, and has paved the way for novel therapeutic interventions. This technical guide provides an in-depth overview of the core applications of phosphotyrosine peptide substrates, complete with detailed experimental protocols, quantitative data, and visual workflows to empower your research.

Core Applications in Research and Drug Discovery

Phosphotyrosine peptide substrates are versatile reagents with a broad spectrum of applications, primarily centered around the study of protein-protein interactions and enzyme kinetics that are fundamental to cellular signaling.

One of the most prominent applications is the characterization of Src Homology 2 (SH2) domains . These evolutionarily conserved protein modules, found in a multitude of signaling proteins, recognize and bind to specific phosphotyrosine-containing sequences.[1][2] This interaction is a cornerstone of signal transduction, facilitating the assembly of signaling complexes and the propagation of downstream cellular responses.[3] Synthetic phosphopeptides are instrumental in elucidating the binding specificity and affinity of the 120 SH2 domains found in the human proteome.[1][4] Dysregulation of SH2 domain-mediated interactions is a hallmark of numerous diseases, including cancer, making these domains attractive targets for therapeutic development.[5]

Furthermore, phosphotyrosine peptides are central to kinase and phosphatase activity assays . They serve as specific substrates for protein tyrosine kinases, allowing for the quantification of kinase activity and the screening of potential inhibitors.[6][7] Conversely, they are used to measure the activity of protein tyrosine phosphatases (PTPs), the enzymes that antagonize kinase activity by dephosphorylating tyrosine residues. The balance between PTK and PTP activity is critical for maintaining cellular homeostasis, and its disruption is implicated in various pathological conditions.

In the realm of drug discovery , phosphotyrosine peptides are invaluable for identifying and characterizing small molecule inhibitors that target the protein-protein interactions mediated by pY-binding domains or the catalytic activity of kinases and phosphatases.[5] High-throughput screening assays utilizing these peptides enable the rapid identification of lead compounds with therapeutic potential.

Key Experimental Methodologies

The utility of phosphotyrosine peptide substrates is realized through a variety of robust experimental techniques. Below are detailed protocols for some of the most common and powerful applications.

In Vitro Kinase Assay

This assay measures the activity of a specific protein tyrosine kinase by quantifying the phosphorylation of a synthetic peptide substrate.

Objective: To determine the kinetic parameters of a kinase or to screen for kinase inhibitors.

Materials:

-

Purified recombinant kinase

-

Synthetic peptide substrate with a tyrosine residue

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)[8]

-

ATP solution (e.g., 100 µM)[8]

-

Magnesium chloride (MgCl2) solution (e.g., 10 mM)[8]

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, fluorescence polarization-based probe)

-

96-well or 384-well microplate

Procedure:

-

Prepare the kinase reaction master mix by combining the kinase reaction buffer, peptide substrate, and MgCl2.

-

If screening for inhibitors, add the test compounds to the designated wells of the microplate.

-

Add the purified kinase to the wells containing the master mix and inhibitors.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.

-

Calculate kinase activity based on the signal generated, and in the case of inhibitor screening, determine the IC50 values.

SH2 Domain Pull-Down Assay

This technique is used to identify proteins that bind to a specific phosphotyrosine motif via their SH2 domains.

Objective: To isolate and identify proteins that interact with a specific phosphopeptide sequence.

Materials:

-

Biotinylated phosphotyrosine peptide

-

Streptavidin-coated magnetic beads or agarose resin

-

Cell lysate

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

-

Wash buffer (e.g., Lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies for Western blot detection

Procedure:

-

Incubate the biotinylated phosphotyrosine peptide with streptavidin-coated beads to immobilize the peptide.

-

Wash the peptide-bead complexes to remove any unbound peptide.

-

Incubate the peptide-bead complexes with the cell lysate to allow for the binding of SH2 domain-containing proteins.

-

Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using antibodies against specific SH2 domain-containing proteins or a pan-phosphotyrosine antibody.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to measure the binding affinity between a fluorescently labeled phosphopeptide and an SH2 domain.

Objective: To determine the dissociation constant (Kd) of an SH2 domain-phosphopeptide interaction.

Materials:

-

Fluorescently labeled phosphotyrosine peptide (e.g., with 5-carboxyfluorescein)

-

Purified SH2 domain-containing protein

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)

-

384-well black microplate

Procedure:

-

Prepare a serial dilution of the purified SH2 domain protein in the binding buffer.

-

Add a constant, low concentration (e.g., 10 nM) of the fluorescently labeled phosphopeptide to each well of the microplate.[9]

-

Add the different concentrations of the SH2 domain protein to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Measure the fluorescence polarization using a suitable microplate reader.

-

Plot the change in fluorescence polarization as a function of the SH2 domain concentration.

-

Fit the data to a binding isotherm to determine the dissociation constant (Kd).

Peptide Microarray

Peptide microarrays allow for the high-throughput analysis of kinase activity or antibody binding against a large library of immobilized phosphopeptides.

Objective: To profile the substrate specificity of a kinase or to identify novel protein-phosphopeptide interactions on a large scale.

Materials:

-

Glass slide with an array of immobilized phosphotyrosine peptides

-

Purified kinase or cell lysate

-

Kinase reaction buffer and ATP (for kinase assays)

-

Blocking buffer (e.g., 1% BSA in TBST)

-

Fluorescently labeled anti-phosphotyrosine antibody or other detection antibody

-

Wash buffer (e.g., TBST)

-

Microarray scanner

Procedure:

-

Block the peptide microarray to prevent non-specific binding.

-

For kinase assays, incubate the array with the purified kinase or cell lysate in the presence of kinase reaction buffer and ATP.

-

For binding assays, incubate the array with the protein of interest (e.g., a purified SH2 domain or an antibody).

-

Wash the array to remove unbound proteins.

-

Incubate the array with a fluorescently labeled detection antibody (e.g., anti-phosphotyrosine antibody for kinase assays, or a labeled secondary antibody for binding assays).

-

Wash the array to remove unbound detection antibody.

-

Scan the microarray using a fluorescence scanner to detect the signal at each peptide spot.

-

Analyze the image to quantify the signal intensity for each peptide, which corresponds to the level of phosphorylation or binding.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of phosphotyrosine peptide substrates in research.

Table 1: SH2 Domain-Phosphopeptide Binding Affinities

| SH2 Domain | Phosphopeptide Sequence | Binding Affinity (Kd) | Reference |

| STAT4 | 5-carboxyfluorescein-GpYLPQNID | 34 ± 4 nM | [9][10][11] |

| SHP2 N-SH2 | Peptide from IRS-1 | 14 nM | [12] |

| General Range | Various | 100 nM - 10 µM | [12] |

Table 2: Kinase Kinetic Parameters with Peptide Substrates

| Kinase | Peptide Substrate | Km (ATP) | Km (peptide) | kcat | Reference |

| Protein Kinase A | LRRASLG (Kemptide) | Varies with peptide conc. | Varies with ATP conc. | Not specified | [13] |

| Syk | Y7 Sox-based peptide | Not specified | Not specified | Not specified | [14] |

| Myosin I Heavy Chain Kinase | Not specified | Varies | Varies | Varies | [15] |

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are essential for conceptualizing the complex interactions and processes involving phosphotyrosine signaling. The following are Graphviz DOT scripts to generate such visualizations.

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Caption: Workflow for a high-throughput kinase inhibitor screening assay.

Caption: Experimental workflow for an SH2 domain pull-down assay.

References

- 1. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine Phosphorylation of the Lyn Src Homology 2 (SH2) Domain Modulates Its Binding Affinity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphotyrosine Signaling: Evolving a New Cellular Communication System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SH2 domain interaction landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of phosphotyrosine-containing peptides to target SH2 domains: antagonist peptides of the Crk/CrkL-p130Cas axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kirj.ee [kirj.ee]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unveiling the Quenching Power of DNP on MCA Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of fluorescence quenching of 7-methoxycoumarin-4-yl)acetyl (MCA) by the 2,4-dinitrophenyl (DNP) group. This donor-quencher pair is a cornerstone of many fluorescence resonance energy transfer (FRET)-based assays, offering a robust system for studying enzymatic activity, particularly in the field of protease research and drug discovery.

The Core Mechanism: Förster Resonance Energy Transfer (FRET)

The fluorescence quenching of MCA by DNP is a classic example of Förster Resonance Energy Transfer (FRET). In this process, the excited-state energy of the MCA fluorophore (the donor) is non-radiatively transferred to the DNP moiety (the acceptor or quencher). This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers.

When MCA and DNP are in close proximity, such as when they are attached to the same peptide substrate, the fluorescence of MCA is significantly reduced or "quenched." If the peptide linker is cleaved by an enzyme, the MCA and DNP are separated, disrupting the FRET process and leading to a measurable increase in MCA fluorescence. This "turn-on" fluorescence signal forms the basis of highly sensitive enzymatic assays.

Quantitative Data Summary

The efficiency of FRET between MCA and DNP is governed by several key photophysical parameters. The following tables summarize the critical quantitative data for this FRET pair.

| Parameter | Value | Reference |

| MCA (Donor) Properties | ||

| Excitation Maximum (λex) | ~325 nm | |

| Emission Maximum (λem) | ~393 nm | |

| Fluorescence Quantum Yield (ΦD) | 0.55 (in methanol) | |

| DNP (Acceptor) Properties | ||

| Absorption Maximum (λabs) | ~365 nm | |

| Molar Extinction Coefficient (εA) at 365 nm | 17,300 M⁻¹cm⁻¹ (for DNP-lysine) | |

| MCA-DNP FRET Pair Properties | ||

| Förster Distance (R₀) | 23 Å (2.3 nm) | |

| Spectral Overlap Integral (J(λ)) | Varies with solvent and conjugation |

Key Experimental Protocols

The following provides a detailed methodology for a typical caspase-3 activity assay using an MCA-DNP peptide substrate.

Caspase-3 Activity Assay Protocol

1. Principle:

This assay measures the activity of caspase-3 by monitoring the increase in fluorescence resulting from the cleavage of a specific peptide substrate, Ac-DEVD-AMC, where AMC (7-amino-4-methylcoumarin) is a fluorophore similar to MCA. For the purpose of this guide, we will adapt the principle to a generic MCA-peptide-DNP substrate, such as MCA-Pro-Leu-Gly-Pro-Dpa-Ala-Arg-NH₂, where Dpa is a DNP-containing amino acid. Upon cleavage by the target protease between Gly and Pro, the MCA fluorophore is separated from the DNP quencher, leading to an increase in fluorescence.

2. Materials:

-

Enzyme: Purified, active caspase-3.

-

Substrate: MCA-peptide-DNP substrate (e.g., MCA-Pro-Leu-Gly-Pro-Dpa-Ala-Arg-NH₂) dissolved in DMSO to a stock concentration of 10 mM.

-

Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% (w/v) sucrose, pH 7.2.

-

Inhibitor (optional): A known caspase-3 inhibitor for control experiments (e.g., Ac-DEVD-CHO).

-

Instrumentation: A fluorescence microplate reader capable of excitation at ~325 nm and emission detection at ~393 nm.

-

Microplates: Black, 96-well or 384-well microplates with a clear bottom.

3. Experimental Procedure:

-

Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.

-

Prepare Reagents:

-

Dilute the caspase-3 enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.

-

Dilute the MCA-peptide-DNP substrate to the desired final concentration (e.g., 10 µM) in the assay buffer.

-

If using an inhibitor, prepare a dilution series in the assay buffer.

-

-

Assay Setup (96-well plate format):

-

Blank (No Enzyme): Add 50 µL of assay buffer and 50 µL of the diluted substrate solution.

-

Enzyme Control (No Inhibitor): Add 50 µL of the diluted caspase-3 solution and 50 µL of the diluted substrate solution.

-

Inhibitor Wells: Add 50 µL of the diluted caspase-3 solution and 50 µL of the diluted inhibitor solution. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature before adding the substrate. Then add 50 µL of the diluted substrate solution.

-

-

Kinetic Measurement:

-

Immediately after adding the substrate, place the microplate in the fluorescence plate reader.

-

Set the reader to excite at 325 nm and record the emission at 393 nm.

-

Take readings every 1-2 minutes for a period of 30-60 minutes at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all other readings.

-

Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) versus time for each well.

-

The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

-

For inhibitor studies, plot the V₀ as a function of the inhibitor concentration to determine the IC₅₀ value.

-

Visualizing the Workflow and Principles

The following diagrams, created using the DOT language, illustrate the core concepts and workflows described in this guide.

Caption: Mechanism of FRET-based protease assay using an MCA-DNP substrate.

Caption: General workflow for a protease activity assay using an MCA-DNP FRET substrate.

This guide provides a comprehensive overview of the principles and applications of MCA fluorescence quenching by DNP. By understanding the underlying FRET mechanism and following robust experimental protocols, researchers can effectively leverage this powerful tool for a wide range of biochemical and drug discovery applications.

Unlocking the Phosphoproteome: A Technical Guide to Protein Tyrosine Phosphatase Substrate Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the discovery of protein tyrosine phosphatase (PTP) substrates. PTPs are a large family of enzymes crucial for regulating a vast array of cellular processes, including growth, differentiation, and metabolism, by catalyzing the removal of phosphate groups from tyrosine residues on their target substrates.[1][2][3] The transient nature of PTP-substrate interactions has historically posed a significant challenge to their identification.[3][4] This guide details the principles, experimental protocols, and data analysis workflows for the three primary strategies employed to overcome this challenge: Substrate Trapping, Activity-Based Probes, and Phosphoproteomic Approaches. It is designed to equip researchers with the necessary knowledge to select and implement the most suitable methods for their specific research questions and to accelerate the functional characterization of PTPs in health and disease.[5][6]

Core Methodologies for PTP Substrate Discovery

The identification of PTP substrates is fundamental to elucidating their roles in complex signaling networks.[3][7] The three main approaches, each with unique advantages and limitations, are summarized below.

Substrate Trapping

Substrate trapping is a powerful technique that relies on the generation of catalytically impaired PTP mutants.[3][8] These "trapping mutants" can bind to their tyrosine-phosphorylated substrates but cannot efficiently catalyze dephosphorylation, thereby stabilizing the transient enzyme-substrate complex for subsequent isolation and identification.[3][9][10] The most common mutations involve the substitution of the catalytic cysteine or a key aspartate residue.[8][9] A recent advancement in this technique is the coupling of substrate-trapping with proximity-labeling (e.g., BioID), which allows for the identification of interacting proteins in a cellular context without the need for maintaining complex integrity during cell lysis and enrichment.[11]

Activity-Based Probes (ABPs)

Activity-based probes are chemical tools designed to covalently modify the active site of PTPs.[5][6][12] These probes typically consist of three components: a reactive "warhead" that forms a covalent bond with the catalytic cysteine, a recognition element that can be tailored for specificity, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.[5][12] ABPs are particularly useful for profiling the activity of PTPs in complex biological samples.[5][6]

Phosphoproteomic Approaches

Phosphoproteomic strategies aim to identify PTP substrates by quantifying changes in tyrosine phosphorylation across the proteome in response to PTP perturbation.[13][14] This is typically achieved by inhibiting or depleting a specific PTP and then using quantitative mass spectrometry to identify proteins with increased tyrosine phosphorylation.[13][14] Common quantitative techniques include Stable Isotope Labeling by Amino acids in Cell culture (SILAC), isobaric tagging (e.g., TMT or iTRAQ), and label-free quantification.[14]

Data Presentation: Comparison of Methodologies

The choice of substrate discovery method depends on the specific research goals, available resources, and the PTP of interest. The following table summarizes key quantitative and qualitative parameters for each approach.

| Feature | Substrate Trapping | Activity-Based Probes | Phosphoproteomic Approaches |

| Principle | Stabilization of enzyme-substrate complex | Covalent labeling of active PTPs | Global phosphotyrosine profiling upon PTP perturbation |

| Primary Output | List of interacting proteins (potential substrates) | Profile of active PTPs and their potential interactors | List of proteins with altered phosphorylation |

| Identifies Direct Substrates? | Yes, with high confidence | Indirectly, by identifying proteins in proximity to the active PTP | Indirectly, requires further validation |

| Requires PTP Mutation? | Yes | No | No (requires PTP inhibition or depletion) |

| In Vivo Application | Yes (e.g., in cell culture or model organisms) | Yes | Yes |

| Reported Number of Substrates Identified (Example: SHP2) | Dozens to over 100 putative substrates identified in various studies.[13][14] | Data is more focused on PTP activity profiling rather than substrate numbers. | Hundreds of phosphorylation sites can be observed to change.[13] |

| Key Advantage | High confidence in identifying direct substrates. | Allows for profiling of PTP activity. | Unbiased, global view of phosphorylation changes. |

| Key Limitation | Potential for overexpression artifacts; may not trap all substrates. | May not be specific for a single PTP; synthesis can be complex. | Does not directly identify substrates; indirect effects can be confounding. |

Experimental Protocols

This section provides detailed methodologies for key experiments in PTP substrate discovery.

In Vivo Substrate Trapping Coupled with Immunoprecipitation

This protocol describes the expression of a tagged, substrate-trapping PTP mutant in mammalian cells, followed by immunoprecipitation and identification of trapped substrates by mass spectrometry.

Materials:

-

Mammalian cell line of interest

-

Expression vector encoding a tagged (e.g., FLAG, HA, or GFP) substrate-trapping PTP mutant (e.g., Cys-to-Ser or Asp-to-Ala mutant)

-

Transfection reagent (e.g., Lipofectamine)[4]

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors (e.g., sodium orthovanadate, iodoacetic acid)[4]

-

Antibody against the tag conjugated to agarose beads (e.g., anti-FLAG M2 agarose)[4]

-

Wash buffer (e.g., Tris-buffered saline with 0.1% Triton X-100)

-

Elution buffer (e.g., 2x SDS-PAGE sample buffer or a competing peptide)

-

SDS-PAGE gels and Western blotting reagents

-

Mass spectrometry-compatible silver or Coomassie stain

Procedure:

-

Transfection: Transfect the mammalian cells with the expression vector for the tagged substrate-trapping PTP mutant using a suitable transfection reagent. Include a wild-type PTP construct as a control.

-

Cell Stimulation and Lysis: If applicable, stimulate the cells to induce tyrosine phosphorylation of the target pathways. For example, treat cells with pervanadate to inhibit endogenous PTPs and increase overall phosphotyrosine levels.[4][15][16] Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Clarify the cell lysates by centrifugation. Incubate the supernatant with the antibody-conjugated agarose beads to immunoprecipitate the PTP-substrate complexes.

-

Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

SDS-PAGE and Visualization: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands using a mass spectrometry-compatible stain.

-

Mass Spectrometry Analysis: Excise the protein bands of interest and proceed with in-gel digestion.

In-Gel Digestion for Mass Spectrometry

This protocol outlines the steps for digesting proteins within a polyacrylamide gel slice for subsequent analysis by mass spectrometry.[17][18][19]

Materials:

-

Excised protein bands from SDS-PAGE gel

-

Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

-

Dehydration solution (100% acetonitrile)[18]

-

Reduction solution (10 mM DTT in 25 mM ammonium bicarbonate)[20][18]

-

Alkylation solution (55 mM iodoacetamide in 25 mM ammonium bicarbonate)[20][18]

-

Trypsin solution (e.g., 10-20 ng/µL in 25 mM ammonium bicarbonate)[20][18]

-

Peptide extraction solution (e.g., 60% acetonitrile, 1% trifluoroacetic acid)[20]

Procedure:

-

Excise and Destain: Excise the protein band of interest from the gel.[18] Cut it into small pieces (~1 mm³).[18] Destain the gel pieces by washing with the destaining solution until the gel pieces are clear.

-

Dehydrate: Dehydrate the gel pieces with 100% acetonitrile until they shrink and turn opaque white.[18]

-

Reduction and Alkylation: Reduce the disulfide bonds by incubating the gel pieces in the reduction solution at 56°C for 30-60 minutes.[18] Then, alkylate the free cysteine residues by incubating in the alkylation solution in the dark at room temperature for 20-45 minutes.[18]

-

Digestion: Wash and dehydrate the gel pieces again. Rehydrate the gel pieces in the trypsin solution on ice. Add enough ammonium bicarbonate buffer to cover the gel pieces and incubate overnight at 37°C.[18]

-

Peptide Extraction: Extract the digested peptides from the gel pieces by sequential incubations with the peptide extraction solution.[19] Pool the extracts.

-

Sample Preparation for Mass Spectrometry: Dry the pooled peptide extracts in a vacuum centrifuge and resuspend in a solution compatible with mass spectrometry analysis (e.g., 0.1% trifluoroacetic acid in water).[20][18]

Substrate Validation by siRNA and Western Blotting

This protocol describes how to validate a putative PTP substrate by depleting the PTP using siRNA and observing the effect on the substrate's phosphorylation status.[21]

Materials:

-

siRNA targeting the PTP of interest and a non-targeting control siRNA

-

Lipid-based siRNA transfection reagent

-

Antibody specific for the phosphorylated form of the putative substrate

-

Antibody against the total protein of the putative substrate

-

Antibody against the PTP to confirm knockdown

-

Loading control antibody (e.g., anti-GAPDH or anti-tubulin)

-

Western blotting reagents and equipment

Procedure:

-

siRNA Transfection: Transfect the cells with the PTP-specific siRNA or the control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.

-

Cell Culture and Lysis: Culture the cells for 48-72 hours post-transfection to allow for PTP depletion. Lyse the cells in a suitable lysis buffer with phosphatase inhibitors.

-

Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with the primary antibodies against the phosphorylated substrate, total substrate, the PTP, and a loading control. Then, incubate with the appropriate secondary antibodies.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) system. Quantify the band intensities to determine the change in substrate phosphorylation upon PTP knockdown. An increase in the phospho-substrate signal in the PTP siRNA-treated cells compared to the control indicates that it is a bona fide substrate.[21]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in PTP substrate discovery.

General PTP Signaling Pathway

Substrate Trapping Experimental Workflow

Phosphoproteomics Workflow for Substrate Discovery

Conclusion and Future Directions

The methodologies described in this guide—substrate trapping, activity-based probes, and phosphoproteomics—have been instrumental in advancing our understanding of PTP biology. The integration of these chemical and proteomic approaches, such as the combination of substrate trapping with proximity labeling, continues to enhance the specificity and sensitivity of substrate identification.[11] As mass spectrometry technology improves in speed and sensitivity, so too will our ability to capture the dynamic and often low-stoichiometry interactions between PTPs and their substrates.[13] The continued development of novel chemical probes and computational tools for data analysis will undoubtedly accelerate the elucidation of PTP signaling networks, paving the way for the development of novel therapeutic strategies targeting PTPs in a wide range of human diseases.[2][22][23][24][25]

References

- 1. atsjournals.org [atsjournals.org]

- 2. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Protein Tyrosine Phosphatase (PTP) Substrates | Springer Nature Experiments [experiments.springernature.com]

- 4. Identification of Protein Tyrosine Phosphatase (PTP) Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Roles of protein-tyrosine phosphatases in growth factor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate-trapping techniques in the identification of cellular PTP targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Development of “substrate-trapping” mutants to identify physiological substrates of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coupling substrate-trapping with proximity-labeling to identify protein tyrosine phosphatase PTP1B signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Item - DEVELOPMENT OF QUANTITATIVE PROTEOMIC STRATEGIES TO IDENTIFY TYROSINE PHOSPHATASE SUBSTRATES - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. UWPR [proteomicsresource.washington.edu]

- 18. goldbio.com [goldbio.com]

- 19. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nccs.res.in [nccs.res.in]

- 21. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Computational analysis of protein tyrosine phosphatases: practical guide to bioinformatics and data resources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. biorxiv.org [biorxiv.org]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: High-Throughput Screening of PTP1B Inhibitors using a 96-Well Plate Assay with MCA-PTP Substrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. Its overexpression and increased activity are linked to insulin resistance and type 2 diabetes, making it a significant therapeutic target. This document provides a detailed protocol for a robust and sensitive 96-well plate-based assay for measuring PTP1B activity and screening for its inhibitors using the fluorogenic substrate (7-Methoxycoumarin-4-yl)acetyl-L-aspartyl-L-tyrosyl-L-valine (MCA-PTP).

The assay relies on the PTP1B-catalyzed hydrolysis of the phosphate group from the tyrosine residue of the MCA-PTP substrate. This cleavage results in a significant increase in fluorescence intensity, which can be measured over time to determine enzyme activity. The protocol is optimized for a 96-well format, making it suitable for high-throughput screening (HTS) of compound libraries.

Signaling Pathway Context

PTP1B plays a critical role in downregulating the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake. PTP1B dephosphorylates these key phosphotyrosine sites on the activated IR and its substrates (like IRS-1), thus attenuating the insulin signal. Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity.

Caption: PTP1B's role in attenuating the insulin signaling pathway.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog # (Example) | Storage Temperature |

| Human Recombinant PTP1B (catalytic domain) | R&D Systems | 1259-PI | -80°C |

| MCA-PTP Substrate | Anaspec | 60533 | -20°C (Protect from light) |

| Sodium Acetate | Sigma-Aldrich | S2889 | Room Temperature |

| Acetic Acid (Glacial) | Sigma-Aldrich | 320099 | Room Temperature |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |

| Triton X-100 | Sigma-Aldrich | T8787 | Room Temperature |

| Dimethyl Sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 | Room Temperature |

| Suramin Sodium Salt (Positive Control Inhibitor) | Sigma-Aldrich | S2671 | Room Temperature |

| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |

Preparation of Solutions

Note: Prepare all aqueous solutions using ultrapure (Milli-Q or equivalent) water.

PTP1B Assay Buffer (50 mM Acetate, pH 5.5, 1 mM DTT, 0.01% Triton X-100)

-

Prepare 1 M Sodium Acetate Stock (pH 5.5):

-

Dissolve 82.03 g of sodium acetate in 800 mL of water.

-

Adjust the pH to 5.5 by adding glacial acetic acid.

-

Bring the final volume to 1 L with water.

-

Store at 4°C.

-

-

Prepare Assay Buffer (100 mL):

-

To 94 mL of water, add 5 mL of 1 M Sodium Acetate Stock (pH 5.5).

-

Add 100 µL of 10% Triton X-100 stock solution.

-

Mix well. This buffer can be stored at 4°C for up to one week.

-

Crucially, add DTT to a final concentration of 1 mM immediately before use from a 1 M stock. For 10 mL of buffer, add 10 µL of 1 M DTT.

-

Reagent Solutions

| Solution | Preparation Instructions | Final Concentration (in assay) |

| 1. PTP1B Enzyme Stock (10 µg/mL) | Thaw the enzyme vial on ice. Dilute the concentrated enzyme stock into cold PTP1B Assay Buffer (containing DTT) to a final concentration of 10 µg/mL (e.g., 2X working solution). Keep on ice. | 5 µg/mL (1X) |

| 2. MCA-PTP Substrate Stock (2 mM) | Dissolve the lyophilized MCA-PTP powder in anhydrous DMSO to a final concentration of 2 mM. Aliquot and store at -20°C, protected from light and moisture. | 10 µM (1X) |

| 3. Positive Control Stock (1 mM Suramin) | Dissolve Suramin Sodium Salt in water to create a 1 mM stock solution. This can be further diluted in PTP1B Assay Buffer for dose-response experiments. | Varies (e.g., 10 µM) |

| 4. Test Compound Plate | Prepare a serial dilution of test compounds in DMSO. Then, dilute these into PTP1B Assay Buffer to create a 4X working concentration plate. The final DMSO concentration in the assay should not exceed 1%. | Varies |

Experimental Protocol: 96-Well Plate Assay

This protocol is designed for a total reaction volume of 100 µL per well.

Assay Workflow Diagram

Caption: Step-by-step workflow for the PTP1B 96-well plate assay.

Plate Layout

| Well Type | Reagent 1 (25 µL) | Reagent 2 (50 µL) | Pre-incubation | Reagent 3 (25 µL) |

| Background | Assay Buffer | Assay Buffer | 15 min, 37°C | 4X MCA-PTP Substrate |

| Negative Control (100% Activity) | Buffer + Vehicle (e.g., 1% DMSO) | 2X PTP1B Enzyme Solution | 15 min, 37°C | 4X MCA-PTP Substrate |

| Positive Control (0% Activity) | 4X Positive Control Inhibitor | 2X PTP1B Enzyme Solution | 15 min, 37°C | 4X MCA-PTP Substrate |

| Test Compound | 4X Test Compound | 2X PTP1B Enzyme Solution | 15 min, 37°C | 4X MCA-PTP Substrate |

Step-by-Step Procedure

-

Prepare the Plate: Add 25 µL of the appropriate solutions (Assay Buffer, Test Compound, Positive Control, or Vehicle Control) to the wells of a black 96-well plate according to the layout table.

-

Add Enzyme:

-

Add 50 µL of the 2X PTP1B enzyme solution to the Negative Control, Positive Control, and Test Compound wells.

-

Add 50 µL of PTP1B Assay Buffer (without enzyme) to the Background wells.

-

-

Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate the plate at 37°C for 15 minutes to allow compounds to interact with the enzyme.

-

Initiate Reaction: Add 25 µL of the 4X MCA-PTP substrate solution to all wells to start the reaction. Mix the plate gently for 30 seconds.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically.

-

Excitation Wavelength: 320 nm

-

Emission Wavelength: 405 nm

-

Read Interval: Every 60 seconds

-

Duration: 30 minutes

-

Data Analysis

The primary output from the plate reader will be relative fluorescence units (RFU) over time. The rate of the reaction (enzyme activity) is determined by the slope of the linear portion of the RFU vs. time curve.

Data Analysis Workflow

Caption: Logical workflow for analyzing PTP1B kinetic assay data.

Calculation of Percent Inhibition

-

Calculate Slopes: For each well, determine the reaction rate (V₀) by calculating the slope of the fluorescence signal (RFU) versus time (minutes) in the initial linear phase of the reaction.

-

Average Controls: Calculate the average slope for the Negative Control (V_neg_control) and Background (V_bkg) wells.

-

Calculate Percent Inhibition: Use the following formula for each test compound concentration:

% Inhibition = (1 - (V_compound - V_bkg) / (V_neg_control - V_bkg)) * 100

Where:

-

V_compound is the slope of the test compound well.

-

V_neg_control is the average slope of the 100% activity wells.

-

V_bkg is the average slope of the background wells.

-

Determination of IC₅₀

The IC₅₀ value is the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited.

-

Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software such as GraphPad Prism or R.

-

The IC₅₀ value is determined from the fitted curve.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background Signal | 1. Substrate degradation (hydrolysis).2. Contaminated buffer or reagents.3. Autofluorescence of test compounds. | 1. Prepare fresh MCA-PTP substrate; protect from light and moisture.2. Use fresh, high-purity reagents and water.3. Screen compounds for autofluorescence at the assay wavelengths by omitting the enzyme. |

| Low Signal / Low Enzyme Activity | 1. Inactive enzyme due to improper storage or handling (oxidation of catalytic cysteine).2. Incorrect buffer pH.3. Incorrect plate reader settings. | 1. Ensure DTT is added fresh to the buffer before use. Always keep the enzyme on ice.2. Verify the pH of the assay buffer is 5.5.3. Confirm excitation/emission wavelengths and gain settings are optimal. |

| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Incomplete mixing of reagents in wells.3. Temperature fluctuations across the plate. | 1. Use calibrated multichannel pipettes. Ensure proper technique.2. Mix the plate gently on a shaker after each reagent addition.3. Ensure the plate reader has uniform temperature control. |

| Assay Window (Z'-factor) < 0.5 | A combination of high variability and low signal-to-background ratio. | Address the points above. Optimize enzyme and substrate concentrations to maximize the signal window between positive and negative controls. Increase the number of replicate wells for controls. |

Application Notes and Protocols: Chymotrypsin Digestion in PTP Fluorogenic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that play a critical role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins. The dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for drug discovery. Fluorogenic assays are a cornerstone in the high-throughput screening (HTS) of PTP inhibitors due to their sensitivity and amenability to automation.

A critical step in endpoint fluorogenic PTP assays is the precise termination of the enzymatic reaction to ensure that the measured fluorescence accurately reflects the enzyme's activity during a defined period. While various methods exist to stop enzymatic reactions, such as the use of strong acids or specific inhibitors, a protease digestion step offers a robust and effective alternative. This application note details the use of chymotrypsin, a serine protease, to terminate the PTP-catalyzed reaction in a fluorogenic assay format. Chymotrypsin rapidly digests the PTP enzyme, thereby irreversibly inactivating it and stopping the dephosphorylation of the fluorogenic substrate.

Principle of the Assay

The PTP fluorogenic assay involves the enzymatic dephosphorylation of a non-fluorescent or weakly fluorescent substrate to a highly fluorescent product. The rate of fluorescence increase is directly proportional to the PTP activity. In an endpoint assay format, the reaction is allowed to proceed for a specific duration, after which it is terminated. The subsequent addition of a protease, chymotrypsin, ensures the rapid and irreversible inactivation of the PTP by proteolytic degradation. This "stop" step is crucial for accurate and reproducible measurements, particularly in HTS applications where precise timing of reagent additions across a microplate is challenging.

Signaling Pathway and Assay Workflow

The signaling pathway of a generic PTP-mediated dephosphorylation and the subsequent assay workflow incorporating a chymotrypsin digestion step are illustrated below.

Figure 1. PTP dephosphorylation and the corresponding fluorogenic assay workflow with a chymotrypsin stop step.

Experimental Protocols

Materials and Reagents

-

PTP Enzyme: Purified, recombinant PTP of interest.

-

Fluorogenic PTP Substrate: e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or O-Methylfluorescein Phosphate (OMFP).

-

Chymotrypsin: Sequencing grade, lyophilized powder.

-

PTP Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT.

-

Chymotrypsin Stock Solution: Reconstitute chymotrypsin in 1 mM HCl to a stock concentration of 1 mg/mL.

-

Chymotrypsin Working Solution: Dilute the stock solution in the PTP assay buffer to the desired working concentration.

-

Stop Solution (Alternative): e.g., 100 mM Sodium Orthovanadate (a general PTP inhibitor).

-

Microplate: Black, 96- or 384-well, low-binding microplate suitable for fluorescence measurements.

-

Plate Reader: Capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen substrate.

PTP Fluorogenic Assay Protocol with Chymotrypsin Stop

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of test compounds (inhibitors) if screening.

-

Enzyme Preparation: Dilute the PTP enzyme to the desired working concentration in cold PTP assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-